A Comprehensive Technical Guide to 3-chloro-1-methylpyrazin-2(1H)-one
A Comprehensive Technical Guide to 3-chloro-1-methylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1-methylpyrazin-2(1H)-one is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrazinone core is a key structural motif in a variety of biologically active molecules, including natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 3-position and a methyl group on the ring nitrogen provides a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel compounds with potential therapeutic applications. This guide provides an in-depth overview of the available technical information for 3-chloro-1-methylpyrazin-2(1H)-one, including its chemical identity, properties, plausible synthetic approaches, expected reactivity, and potential applications in drug discovery.
Chemical Identity and Properties
While specific experimental data for 3-chloro-1-methylpyrazin-2(1H)-one is not extensively reported in the literature, its fundamental properties can be established, and others can be inferred from closely related analogs.
| Property | Value | Source |
| CAS Number | 200562-22-7 | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Molecular Weight | 144.55 g/mol | [1] |
| Physical Form | Likely a solid at room temperature | Inferred from similar pyrazinones |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol | Inferred from general solubility of heterocyclic compounds |
| Storage | Store in an inert atmosphere at 2-8°C | [1] |
Synthesis and Methodologies
A likely precursor for the synthesis of 3-chloro-1-methylpyrazin-2(1H)-one is 1-methyl-2,3-pyrazinedione. The synthesis could proceed via the chlorination of this precursor.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-chloro-1-methylpyrazin-2(1H)-one.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on the synthesis of similar chloro-substituted heterocyclic compounds and should be adapted and optimized.[3]
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Synthesis of 1-Methyl-2,3-pyrazinedione (Precursor):
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To a solution of an appropriate α-amino ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of a glyoxylic acid derivative (e.g., ethyl glyoxylate).
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The reaction mixture is stirred, possibly with gentle heating, until the condensation is complete, as monitored by Thin Layer Chromatography (TLC).
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The resulting intermediate is then cyclized, which may require the addition of a base or further heating.
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The crude 1-methyl-2,3-pyrazinedione is isolated by filtration or extraction and purified by recrystallization or column chromatography.
-
-
Chlorination to 3-chloro-1-methylpyrazin-2(1H)-one:
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In a round-bottom flask equipped with a reflux condenser and a stirring bar, place the dried 1-methyl-2,3-pyrazinedione.
-
Carefully add an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
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The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
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After completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully quenched by slow addition to ice water.
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The aqueous mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to afford pure 3-chloro-1-methylpyrazin-2(1H)-one.
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Reactivity and Potential for Derivatization
The chemical reactivity of 3-chloro-1-methylpyrazin-2(1H)-one is primarily dictated by the chloro substituent at the C3 position of the electron-deficient pyrazinone ring. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Key Reactions:
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Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups at the 3-position, which is a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR).[4]
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Palladium-Catalyzed Cross-Coupling Reactions: The chloro-pyrazinone scaffold is also amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse array of more complex molecular architectures.[5]
Caption: Reactivity profile of 3-chloro-1-methylpyrazin-2(1H)-one.
Applications in Drug Discovery
The pyrazinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While there are no specific reported applications for 3-chloro-1-methylpyrazin-2(1H)-one itself, its derivatives are of significant interest in several therapeutic areas.
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Kinase Inhibitors: Many substituted pyrazinones have been investigated as inhibitors of various protein kinases, which are crucial targets in oncology and inflammation. The ability to easily diversify the 3-position of the pyrazinone ring makes this scaffold ideal for generating libraries of compounds for screening against kinase targets.[6]
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Antiviral and Antibacterial Agents: The pyrazine ring is present in several approved and investigational antiviral and antibacterial drugs. The structural features of 3-chloro-1-methylpyrazin-2(1H)-one make it a suitable starting material for the synthesis of novel antimicrobial agents.[6]
Safety and Handling
Specific safety data for 3-chloro-1-methylpyrazin-2(1H)-one is not available. However, based on the data for similar chlorinated heterocyclic compounds, the following precautions should be taken.[7][8]
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Hazard Statements (Inferred):
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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-
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Conclusion
3-chloro-1-methylpyrazin-2(1H)-one represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery and development. While specific experimental data for this compound is limited, its chemical properties, reactivity, and potential applications can be reliably inferred from the extensive body of research on related pyrazinone systems. Its utility as a scaffold for generating diverse libraries of compounds for biological screening, particularly in the fields of oncology and infectious diseases, is noteworthy. Researchers and scientists working with this compound should exercise appropriate safety precautions based on the known hazards of similar chlorinated heterocyclic compounds.
References
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Open Research@CSIR-NIScPR. Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. [Link]
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PubChem. 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. [Link]
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